1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Overview
Description
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 5-chloropyridin-2-yl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of succinic anhydride with an appropriate amine under acidic conditions.
Introduction of the 5-chloropyridin-2-yl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a chlorinating agent such as thionyl chloride.
Attachment of the 4-methylphenylmethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chlorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione: The parent compound.
This compound derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-2-4-12(5-3-11)8-13-9-16(21)20(17(13)22)15-7-6-14(18)10-19-15/h2-7,10,13H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWFZAYEDFULDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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